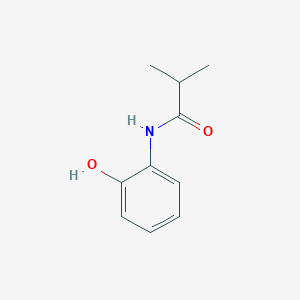

N-(2-hydroxyphenyl)-2-methylpropanamide

Vue d'ensemble

Description

Le N-(2-hydroxyphényl)-2-méthylpropanamide est un composé chimique présentant les propriétés suivantes :

Formule moléculaire : C8H9NO2

Poids moléculaire : 151,1626 g/mol

InChI standard IUPAC : InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)

Méthodes De Préparation

Voies de synthèse : La préparation synthétique du N-(2-hydroxyphényl)-2-méthylpropanamide implique l’acétylation du 2-aminophénol. Voici une voie de synthèse courante :

Méthodes de production industrielle : Le N-(2-hydroxyphényl)-2-méthylpropanamide n’est pas produit industriellement en grandes quantités. Il sert d’intermédiaire dans la synthèse de composés pharmaceutiques .

Analyse Des Réactions Chimiques

Réactions :

Acétylation : Le composé subit une acétylation, remplaçant le groupe amino par un groupe acétyle.

Hydrolyse : Le N-(2-hydroxyphényl)-2-méthylpropanamide peut être hydrolysé en 2-aminophénol en milieu acide.

Acétylation : Anhydride acétique ou chlorure d’acétyle en présence d’une base (comme la pyridine).

Hydrolyse : Acide dilué (par exemple, acide chlorhydrique).

Principaux produits : Le principal produit de l’acétylation est le N-(2-hydroxyphényl)-2-méthylpropanamide lui-même.

Applications De Recherche Scientifique

Pharmaceutical Research

Intermediate for Drug Synthesis

- N-(2-hydroxyphenyl)-2-methylpropanamide is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in acetylation reactions, which are crucial for modifying biological molecules and enhancing their therapeutic efficacy.

Potential Biological Activities

- Preliminary studies suggest that derivatives of 2-aminophenol have antimicrobial and anticancer properties. The compound's ability to modify functional groups can lead to the development of new drugs targeting specific diseases .

Chemical Research

Synthetic Routes

- The synthesis of this compound typically involves acetylation of 2-aminophenol using acetic anhydride or acetyl chloride. This reaction is conducted under controlled conditions to optimize yield and purity.

Reactions and Mechanisms

- The compound undergoes various chemical reactions, including:

- Acetylation: Converts the amino group into an acetyl group.

- Hydrolysis: Can revert back to 2-aminophenol under acidic conditions.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Acetylation | Acetic anhydride | Base (e.g., pyridine) | This compound |

| Hydrolysis | Dilute acid (HCl) | Acidic conditions | 2-aminophenol |

Research has demonstrated that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Properties: Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Effects: There is ongoing research into the anticancer properties of related compounds, focusing on their mechanisms of action against different cancer cell lines.

Synthetic Methodologies

Recent advancements in synthetic strategies have improved the efficiency of producing benzoxazole derivatives from 2-aminophenol:

Mécanisme D'action

Le mécanisme d’action exact du N-(2-hydroxyphényl)-2-méthylpropanamide n’est pas bien documenté. Sa réaction d’acétylation suggère qu’il peut modifier les molécules biologiques en acétylant des groupes fonctionnels.

Comparaison Avec Des Composés Similaires

Le N-(2-hydroxyphényl)-2-méthylpropanamide est unique en raison de son motif de substitution spécifique. Les composés similaires comprennent l’acétanilide et d’autres phénols acétylés.

Activité Biologique

N-(2-hydroxyphenyl)-2-methylpropanamide, a compound with notable structural features, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group attached to a phenyl ring, which contributes to its biological activity. The compound's structure can be represented as follows:

Target Interactions

Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. Its mechanism primarily involves the modulation of biochemical pathways associated with apoptosis and cell proliferation.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is mediated through the accumulation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger apoptotic pathways .

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in lipid metabolism, akin to other compounds in its class. For instance, it has been reported to affect dihydroceramide Δ4-desaturase 1 (DEGS1) activity, which plays a role in ceramide metabolism and cell signaling.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines through ROS generation. |

| Antimicrobial | Exhibits antimicrobial properties against specific bacterial strains. |

| Anti-inflammatory | Potentially reduces inflammation markers in vitro. |

| Analgesic | May provide pain relief through modulation of pain pathways. |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different contexts.

- Anticancer Activity :

- Antimicrobial Properties :

- Inflammation Modulation :

Propriétés

IUPAC Name |

N-(2-hydroxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHKGYSSGAHTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.